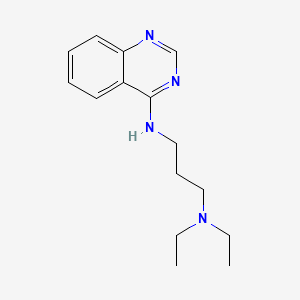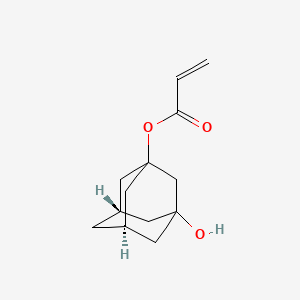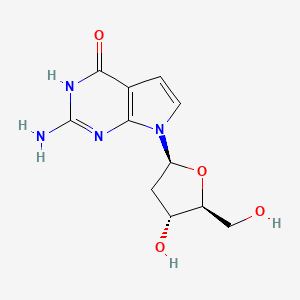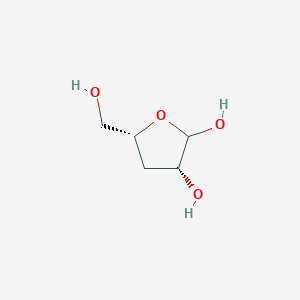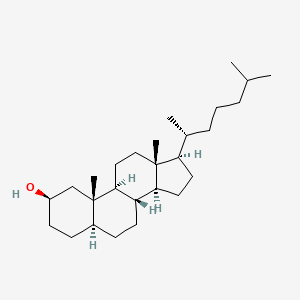
5-alpha-Cholestan-2-beta-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-alpha-Cholestan-2-beta-OL is a steroidal compound with the molecular formula C27H48O. It is a derivative of cholesterol and is known for its unique structural properties. This compound is often used in scientific research due to its interesting chemical and biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-alpha-Cholestan-2-beta-OL typically involves the reduction of cholesterol derivatives. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound can involve the extraction from animal fats, such as bovine brain or liver. The compound can also be synthesized through chemical processes involving ketone-alcohol interconversion, ketone-alcohol sulfonation, and sulfate hydrolysis .
化学反応の分析
Types of Reactions: 5-alpha-Cholestan-2-beta-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Formation of 5-alpha-cholestan-3-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated steroids.
科学的研究の応用
5-alpha-Cholestan-2-beta-OL has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipid analysis using high-performance liquid chromatography (HPLC).
Biology: Studied for its role in cellular processes and interactions with proteins.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of steroidal drugs and other chemical products .
作用機序
The mechanism of action of 5-alpha-Cholestan-2-beta-OL involves its interaction with specific molecular targets, such as enzymes and receptors. It can bind to proteins like human serum albumin (HSA) through non-covalent interactions, influencing various biological pathways. The binding affinity and thermodynamic parameters indicate that the interaction is thermodynamically favorable .
類似化合物との比較
5-alpha-Cholestan-3-beta-OL: Another derivative of cholesterol with similar structural properties.
5-alpha-Cholestan-4-beta-OL: Differing in the position of the hydroxyl group.
5-alpha-Cholestan-6-beta-OL: Another variant with a hydroxyl group at a different position
Uniqueness: 5-alpha-Cholestan-2-beta-OL is unique due to its specific hydroxyl group positioning, which influences its chemical reactivity and biological interactions. This makes it a valuable compound for targeted research and applications .
特性
分子式 |
C27H48O |
|---|---|
分子量 |
388.7 g/mol |
IUPAC名 |
(2R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-2-ol |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-13-14-24-22-12-10-20-9-11-21(28)17-27(20,5)25(22)15-16-26(23,24)4/h18-25,28H,6-17H2,1-5H3/t19-,20-,21-,22+,23-,24+,25+,26-,27+/m1/s1 |
InChIキー |
IANFNNPXOUVDGW-VBWRGJNHSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H](CC4)O)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(CC4)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene](/img/structure/B13819714.png)
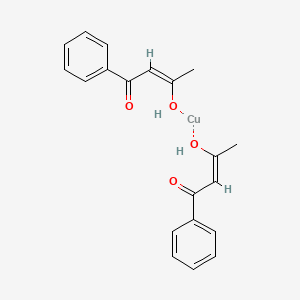
![(2Z,2'Z)-4,4'-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid)](/img/structure/B13819718.png)
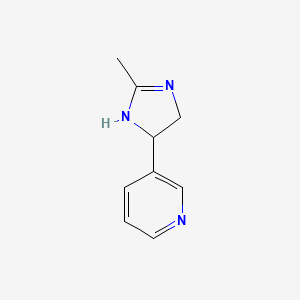
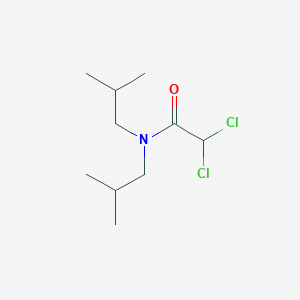
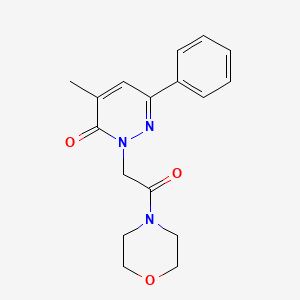
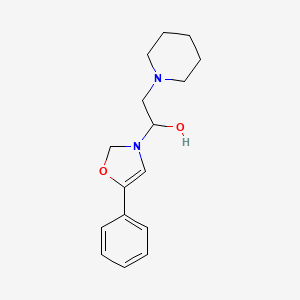
![N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B13819749.png)
